molecular formula C9H14ClN3O2 B8091803 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

Cat. No.: B8091803
M. Wt: 231.68 g/mol
InChI Key: XXERQWIILPIHBC-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further reacted with suitable reagents to form the pyrazolo[1,5-a]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to act as a core protein allosteric modulator in the inhibition of hepatitis B virus replication. This involves binding to the viral core protein and altering its function, thereby reducing viral replication .

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyrazolo[1,5-a]pyrazine-2-carboxylate: Lacks the tetrahydro modification.

    Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate: Similar structure but with a methyl ester group instead of ethyl.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: The carboxylic acid form without the ester group.

Uniqueness

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is unique due to its specific ester group and hydrochloride salt form, which can influence its solubility, reactivity, and biological activity compared to similar compounds .

Biological Activity

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C9H13N3O2
  • Molecular Weight: 195.22 g/mol

The chemical structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). A study demonstrated that certain derivatives of tetrahydropyrazolo[1,5-a]pyrazine effectively inhibit HBV core protein allosteric modulators (CpAMs), showcasing their ability to reduce viral load in animal models. Notably, one lead compound exhibited significant inhibition of HBV DNA in a mouse model following oral administration .

Anticancer Properties

The pyrazolo[1,5-a]pyrazine scaffold has been associated with anticancer activity. Research indicates that derivatives of this compound can act as selective protein inhibitors and exhibit cytotoxic effects on various cancer cell lines. The structural modifications of the pyrazine core enhance its interaction with biological targets involved in cancer progression .

Enzymatic Inhibition

Compounds within this class have shown promise as enzyme inhibitors. They are being investigated for their ability to inhibit specific enzymes linked to disease pathways. For instance, certain pyrazolo derivatives have been reported to inhibit enzymes that play critical roles in cellular signaling and metabolic processes .

Synthesis Methods

The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multi-step organic reactions. A common method includes the alkylation of methyl pyrazole derivatives followed by cyclization reactions. These synthetic routes are crucial for producing compounds with enhanced biological activities and specific functionalities .

Study on HBV Inhibition

A notable study published in October 2023 focused on the development of tetrahydropyrazolo compounds as HBV CpAMs. The research involved synthesizing various derivatives and evaluating their efficacy against nucleos(t)ide-resistant HBV variants. The lead compound demonstrated a significant reduction in viral load and was well-tolerated in vivo, indicating its potential as a therapeutic agent against HBV infections .

Anticancer Activity Assessment

In another study assessing the anticancer properties of pyrazolo derivatives, researchers evaluated their effects on several cancer cell lines. The findings indicated that specific modifications to the pyrazole structure resulted in enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the potential for developing targeted cancer therapies based on this scaffold .

Data Summary Table

Property Value
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Biological ActivitiesAntiviral, Anticancer
Key FindingsInhibition of HBV and cancer cell growth

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8;/h5,10H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXERQWIILPIHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCNCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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